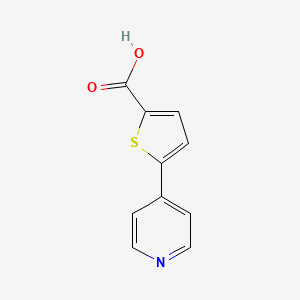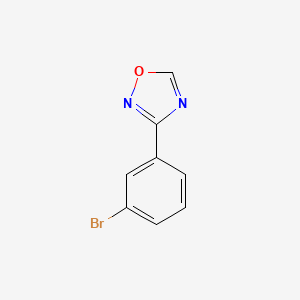
1-溴-4-((2-甲氧基乙氧基)甲基)苯
描述
The compound "1-Bromo-4-((2-methoxyethoxy)methyl)benzene" is a brominated aromatic compound with a methoxyethoxy methyl ether substituent. This structure is related to various other brominated benzene derivatives that have been studied for their unique chemical and physical properties. The presence of the bromine atom and the ether group can significantly influence the reactivity and interaction of the molecule with other chemical species.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can exhibit interesting features such as rotational isomerism and conformational behavior. For example, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows the presence of rotational isomers and interconversion upon heating . Similarly, the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene was studied using dynamic NMR and molecular mechanics, revealing a unique conformation influenced by steric protection groups . These studies highlight the importance of molecular structure analysis in understanding the behavior of such compounds.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. The reactivity of these compounds can be exploited in different chemical transformations. For instance, the conversion of an aryl bromide to the corresponding aryllithium compound has been reported, which is a key step in many synthetic routes . Additionally, the interaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations of various brominated benzenes have shown diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π, which can affect their physical properties . The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, for example, are formed by C–H···O hydrogen bonds and Br···O or π–π interactions, which contribute to the stability of their two-dimensional architectures . These interactions are crucial for understanding the material properties of these compounds, such as solubility, melting points, and crystal packing.
科学研究应用
生物活性化合物的合成
1-溴-4-((2-甲氧基乙氧基)甲基)苯是用于合成生物活性化合物的化合物。Akbaba等人(2010年)展示了其在合成具有潜在生物活性的天然产物中的应用,起始于相关的溴-二甲氧基苯化合物 (Akbaba et al., 2010)。
新型有机化合物的开发
Kuroda和Kobayashi(2015年)开发了一种合成1-取代3-烷氧基-1H-异吲哚的方法,利用了1-溴-2-(二烷氧基甲基)苯,这与所讨论的化合物密切相关。这代表了溴取代苯在开发新型有机化合物 (Kuroda & Kobayashi, 2015) 中的更广泛应用。
香精合成
Scrivanti等人(2008年)报道了类似溴取代化合物在合成花香中的应用。他们的工作强调了这些化合物在生产具有实际应用的有价值化学产品,如香精,中的多功能性 (Scrivanti等人,2008年)。
构象研究
Okazaki等人(1989年)对1-溴-2,4,6-三[叔丁基(三甲基硅基)甲基]苯进行了构象研究,展示了这些化合物在理解分子结构和动态方面的重要性。这项研究有助于更广泛地理解化学构象及其影响 (Okazaki et al., 1989)。
热物理性质研究
Ramesh、Yunus和Ramesh(2015年)探讨了二元液体混合物的热物理性质,包括溴苯,以了解这些混合物在不同温度下的相互作用和行为。这项研究对材料科学和工程应用至关重要 (Ramesh, Yunus, & Ramesh, 2015)。
安全和危害
The safety information for “1-Bromo-4-((2-methoxyethoxy)methyl)benzene” indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .
属性
IUPAC Name |
1-bromo-4-(2-methoxyethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSRXJSBIBWDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-((2-methoxyethoxy)methyl)benzene | |
CAS RN |
166959-29-1 | |
| Record name | 1-bromo-4-[(2-methoxyethoxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)




![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)






